molecular formula C6H10N4O2 B1476782 2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one CAS No. 2097990-73-1

2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one

Cat. No.: B1476782
CAS No.: 2097990-73-1
M. Wt: 170.17 g/mol
InChI Key: DLSHSDRSRGXDIH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one is defined by its molecular formula, C6H10N4O2. For a more detailed analysis, such as bond lengths and angles, a full crystallographic study would be needed.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, were not available in the sources I found .

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one serves as an essential intermediate in the synthesis of various biologically active compounds. For example, azidothymidine (AZT) derivatives, synthesized using azide-containing scaffolds similar to this compound, have been explored for AIDS therapy. The synthesis of multi-target-directed ligands (MTDLs) using azide groups indicates the compound's potential for developing antiretroviral drugs. AZT, a well-known antiretroviral medication, serves as a starting point for creating new compounds, highlighting the importance of azide-containing intermediates in medicinal chemistry (Bianco et al., 2022).

Organic Chemistry and Material Science

Azide-alkyne cycloaddition, facilitated by compounds like this compound, is fundamental in synthesizing 1,4-disubstituted 1,2,3-triazoles. This reaction, known as a click reaction, is crucial for creating complex molecules used in drug discovery, bioconjugation, and material science. The versatility and efficiency of these reactions underscore the compound's significance in organic chemistry and the synthesis of new materials with potential applications in various fields (Kaushik et al., 2019).

Antioxidant Research

In the context of antioxidant research, compounds like this compound may be used in the synthesis of antioxidants or as models to study the antioxidant activity. Methods to determine antioxidant activity involve various chemical reactions, some of which may include azide or azetidine derivatives as substrates or parts of the assay systems. Understanding these methods is vital for advancing antioxidant research and developing new antioxidants (Munteanu & Apetrei, 2021).

Flavor and Odor Compound Research

Research on methoxypyrazines in grapes, which contribute to the wine's flavor profile, can be related to the study of azetidine and azide derivatives like this compound. Although not directly involved, the methodologies and understanding of flavor compound biosynthesis and metabolism can benefit from the synthetic strategies and chemical properties of such intermediates (Lei et al., 2018).

Properties

IUPAC Name

2-azido-1-(3-methoxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-12-5-3-10(4-5)6(11)2-8-9-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSHSDRSRGXDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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